molecular formula C34H45N3O8 B606966 DBCO-NHCO-PEG4-NH-Boc CAS No. 1255942-12-1

DBCO-NHCO-PEG4-NH-Boc

Cat. No. B606966
M. Wt: 623.75
InChI Key: YUOUOEOEOWCRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-NHCO-PEG4-NH-Boc is a PEG/Alkyl/ether-based compound that can be used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . It is a click chemistry reagent, containing a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Synthesis Analysis

The synthesis of DBCO-NHCO-PEG4-NH-Boc involves the use of a DBCO group and a Boc-protected amine . The DBCO group can undergo copper-free Click Chemistry reactions with azides . The Boc protecting group can be removed under acidic conditions .


Molecular Structure Analysis

The molecular formula of DBCO-NHCO-PEG4-NH-Boc is C34H45N3O8 . It contains a DBCO group and a Boc-protected amine .


Chemical Reactions Analysis

DBCO-NHCO-PEG4-NH-Boc can undergo copper-free Click Chemistry reactions with azides . The Boc protecting group can be removed under acidic conditions to further react .


Physical And Chemical Properties Analysis

DBCO-NHCO-PEG4-NH-Boc has a molecular weight of 623.8 g/mol . It is a reagent grade compound for research use only .

Scientific Research Applications

DBCO-NHCO-PEG4-NH-Boc is a reagent used in click chemistry , a powerful tool in molecular biology and biochemistry . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . Here are some fields where it’s commonly used:

  • Bioconjugation : DBCO-NHCO-PEG4-NH-Boc can react with azide-tagged molecules or biomolecules via copper-free Click Chemistry . This property makes it useful in bioconjugation, a chemical strategy to form a stable covalent link between two molecules .

  • Drug Delivery : DBCO-NHCO-PEG4-NH-Boc is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents designed to target and kill cancer cells while sparing healthy cells .

  • Proteolysis Targeting Chimeras (PROTACs) : DBCO-NHCO-PEG4-NH-Boc is a PEG-based linker that can be used in the synthesis of PROTACs . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

  • Chemical Biology : DBCO-NHCO-PEG4-NH-Boc is widely used in chemical biology, a scientific discipline spanning the fields of chemistry and biology that involves the application of chemical techniques and tools, often compounds produced through synthetic chemistry, to the study and manipulation of biological systems .

  • Fluorescent Labeling : DBCO-NHCO-PEG4-NH-Boc can be used in fluorescent labeling of biomolecules. The DBCO group can react with azide-tagged fluorescent dyes, allowing for the visualization of the biomolecules under a fluorescence microscope .

  • Surface Modification : DBCO-NHCO-PEG4-NH-Boc can be used for the modification of surfaces, such as glass or plastic, with azide-functionalized molecules. This can be useful in a variety of fields, including materials science and bioengineering .

  • Synthesis of Antibody-Drug Conjugates (ADCs) : DBCO-NHCO-PEG4-NH-Boc is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .

  • Synthesis of PROTACs : DBCO-NHCO-PEG4-NH-Boc is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Safety And Hazards

DBCO-NHCO-PEG4-NH-Boc is a research-grade compound and should be handled with care . It is recommended to store it at -20°C . The safety information includes hazard statements H315-H319-H335 and precautionary statements P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

DBCO-NHCO-PEG4-NH-Boc is a promising compound in the field of drug delivery, particularly in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . Its ability to undergo copper-free Click Chemistry reactions with azides makes it a valuable tool in the development of these therapeutics .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-15-31(38)35-16-14-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOUOEOEOWCRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-NHCO-PEG4-NH-Boc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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